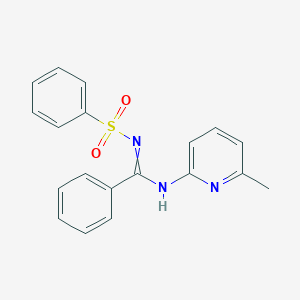

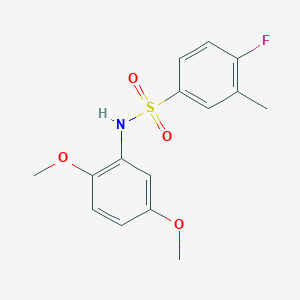

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as 25F-NBOMe, is a novel psychoactive substance that belongs to the family of phenethylamines. It was first synthesized by Ralf Heim and his team in 2003 and is structurally similar to other hallucinogenic compounds such as LSD and psilocybin. 25F-NBOMe has gained popularity in recent years due to its potent psychedelic effects and ease of synthesis.

Mécanisme D'action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is not fully understood, but it is believed to primarily act as a 5-HT2A receptor agonist. This results in increased activity in certain areas of the brain, leading to altered perception, mood, and thought processes. It is also thought to interact with other neurotransmitter systems, potentially contributing to its unique effects.

Biochemical and Physiological Effects:

The physiological effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide are similar to those of other hallucinogens, including altered perception of time and space, visual and auditory hallucinations, and changes in mood and thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature. However, due to the limited research on this substance, the long-term effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide on the brain and body are not fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its potent and selective activity at the 5-HT2A receptor and its relatively simple synthesis. However, its status as a novel psychoactive substance means that there is limited research on its effects, and its legality in many countries may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, including further studies on its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, research on the long-term effects of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide on the brain and body is needed to fully understand the risks associated with its use.

Méthodes De Synthèse

The synthesis of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is relatively simple and can be achieved using readily available starting materials. The first step involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, which can be purified using standard chromatographic techniques.

Applications De Recherche Scientifique

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide has been the subject of several scientific studies, primarily focusing on its mechanism of action and physiological effects. One study conducted by Halberstadt and colleagues in 2013 found that N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of other psychedelics such as LSD. Other studies have suggested that N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide may also interact with other neurotransmitter systems such as dopamine and norepinephrine.

Propriétés

Formule moléculaire |

C15H16FNO4S |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

N-(2,5-dimethoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H16FNO4S/c1-10-8-12(5-6-13(10)16)22(18,19)17-14-9-11(20-2)4-7-15(14)21-3/h4-9,17H,1-3H3 |

Clé InChI |

NTAADPKKIRHPSK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)F |

SMILES canonique |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)

![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)

![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)

![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)

![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)

![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)